
6-fluoro-6H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-6H-quinolin-2-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 6th position of the quinoline ring enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-6H-quinolin-2-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the reaction of 2-amino-6-fluorobenzonitrile with ethyl 6-(4-methylpiperazinyl)-1H-benzimidazolyl acetate in the presence of bis-(trimethylsilyl)amide . Another approach involves the use of 4-fluoroaniline, which undergoes a series of reactions to form the desired quinolone derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions and the use of specialized catalysts to ensure high yield and purity. The process may involve the use of high-pressure reactors and controlled temperature conditions to optimize the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinolin-2,4-diones, hydroquinolines, and substituted quinolines .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-fluoro-6H-quinolin-2-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and transcription. By forming a ternary complex with the DNA and the enzymes, the compound effectively blocks DNA supercoiling, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds share a similar structure but have different substituents that affect their biological activity.
8-Fluoroquinolines: These derivatives have a fluorine atom at the 8th position and exhibit different pharmacological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4th position and are known for their unique biological activities.
Uniqueness
6-Fluoro-6H-quinolin-2-one is unique due to its specific substitution pattern, which enhances its antibacterial activity and makes it a valuable precursor for the synthesis of various pharmaceuticals and industrial chemicals .
Eigenschaften
Molekularformel |
C9H6FNO |
|---|---|
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
6-fluoro-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
InChI-Schlüssel |
HAGMZDVBKKWTFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C=CC2=CC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)
![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)
![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)
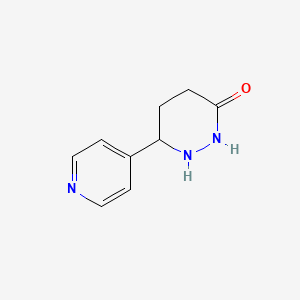
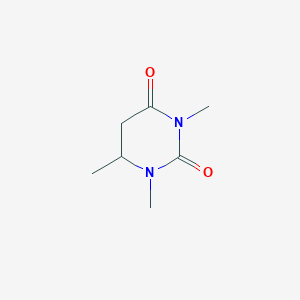
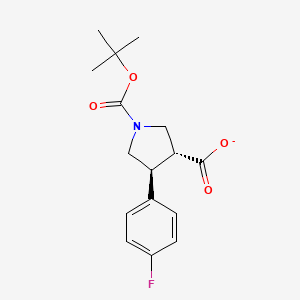

triazole-4-carboxamide](/img/structure/B12359851.png)
![5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B12359852.png)
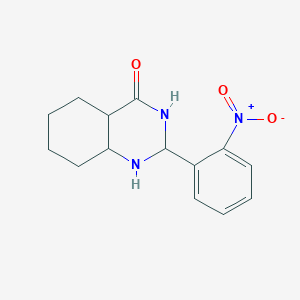
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)
![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)
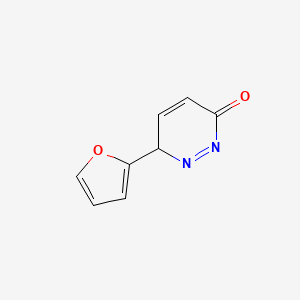
![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)
